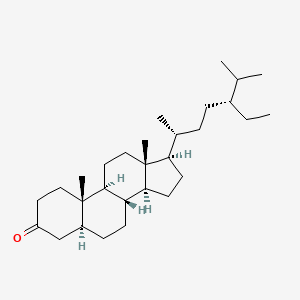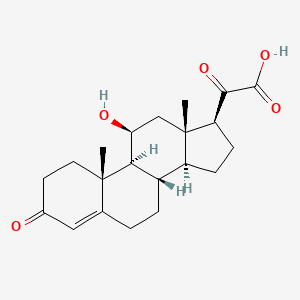
Benzene, 1,1'-methylenebis[2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-methylenebis[2-chloro-]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chlorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[2-chloro-] typically involves the reaction of benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two benzene rings, followed by chlorination at the second position of each benzene ring. The reaction conditions often include a temperature range of 0-50°C and the use of a catalyst such as aluminum chloride to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of Benzene, 1,1’-methylenebis[2-chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is obtained in high purity through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-methylenebis[2-chloro-] can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups, alkyl groups, or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid), alkylating agents (e.g., alkyl halides), and halogenating agents (e.g., bromine or iodine).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include nitro derivatives, alkylated derivatives, and halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dihydro derivatives.
科学的研究の応用
Chemistry: Benzene, 1,1’-methylenebis[2-chloro-] is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,1’-methylenebis[2-chloro-] is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-methylenebis[2-chloro-] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction the compound undergoes.
類似化合物との比較
Benzene, 1,1’-methylenebis[4-chloro-]: Similar structure but with chlorine atoms at the fourth position.
Benzene, 1,1’-methylenebis[2-methyl-]: Similar structure but with methyl groups instead of chlorine atoms.
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with isocyanate groups instead of chlorine atoms.
Uniqueness: Benzene, 1,1’-methylenebis[2-chloro-] is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for the development of specific derivatives with desired properties for various applications.
特性
CAS番号 |
32306-73-3 |
|---|---|
分子式 |
C13H10Cl2 |
分子量 |
237.12 g/mol |
IUPAC名 |
1-chloro-2-[(2-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChIキー |
JIJCTHVVFOCUSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)
![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)






